molecular formula C21H25N5O2 B2640725 6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887456-62-4

6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2640725
CAS No.: 887456-62-4
M. Wt: 379.464
InChI Key: DIVSBDYZULHWID-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives related to the compound of interest has been explored, revealing their potential in antiviral and antihypertensive activity. For instance, Nilov et al. (1995) reported the synthesis of 7,8-polymethylenehypoxanthines, precursors to 6-substituted purines, to study their antiviral and antihypertensive activities. This suggests a potential research application of similar compounds in the development of pharmaceutical agents with antiviral or antihypertensive effects (Nilov et al., 1995).

Luminescence Sensing

Another application is in the development of luminescence sensors. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a dimethylphenyl imidazole dicarboxylate-based ligand, which exhibited selective sensitivity to benzaldehyde-based derivatives. These complexes could serve as potential fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Catalytic Activity

Compounds featuring imidazole rings have been shown to possess significant catalytic activity. Gamez et al. (2001) explored the use of copper-imidazole complexes as catalysts in the oxidative polymerization of 2,6-dimethylphenol, highlighting the importance of ligand structure on catalytic efficiency. This indicates the potential utility of similar compounds in catalytic processes (Gamez et al., 2001).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-7-10-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-8-12(2)13(3)11-16/h8-9,11H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSBDYZULHWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=C(C=C4)C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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